molecular formula C5H10O2 B047073 2-Methylbutanoic acid CAS No. 116-53-0

2-Methylbutanoic acid

Cat. No. B047073
CAS RN: 116-53-0
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylbutanoic acid can be synthesized microbiologically through the bioconversion processes involving Gluconobacter species. These microorganisms exhibit enantioselective metabolism, particularly showing a preference for the (S)-enantiomer of 2-methylbutanol, which upon oxidation leads to the formation of 2-methylbutanoic acid (Schumacher et al., 1998).

Molecular Structure Analysis

The structure of 2-methylbutanoic acid is significant due to its chiral nature, especially in the context of flavor and fragrance synthesis. Enantiomeric synthesis has been explored, particularly of its ester form, (S)-2-methylbutanoic acid methyl ester, due to its relevance in imparting apple and strawberry flavors. The synthesis involves lipases and focuses on enantiomeric excess, indicating the importance of stereochemistry in its flavor contribution (Kwon et al., 2000).

Chemical Reactions and Properties

Chemically, 2-methylbutanoic acid can undergo various reactions typical of carboxylic acids, such as esterification and oxidation. The enantioselective synthesis and reaction conditions such as temperature and pH can significantly influence the yield and purity of the synthesized compounds. The enzyme-catalyzed reactions, particularly involving lipases, underscore the compound's reactivity and the importance of chiral selectivity in its synthesis (Kwon et al., 2000).

Physical Properties Analysis

While specific studies directly outlining the physical properties of 2-methylbutanoic acid were not highlighted, typical characteristics would include its boiling point, solubility, and physical state at room temperature. As a carboxylic acid, it likely exhibits properties consistent with organic acids such as a sharp odor, corrosive nature, and solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of 2-methylbutanoic acid include its acidity, reactivity with bases to form salts, and the ability to form ester derivatives. Its chemical behavior in reactions, such as those involving its enantiomers and derivatives, has been studied to understand its applications in flavor and fragrance industries. The compound's reactivity and interaction with enzymes like lipases have been particularly noted for synthesizing flavor compounds with high enantioselectivity (Kwon et al., 2000).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : 2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid. It’s used in the preparation of various organic compounds .
    • Method of Application : One common method of preparing 2-Methylbutanoic acid is through a Grignard reaction using 2-chlorobutane and carbon dioxide .
    • Results or Outcomes : The product of this reaction is racemic 2-Methylbutanoic acid, a slightly volatile, colorless liquid with a pungent cheesy odor .
  • Scientific Field: Food Science

    • Application : 2-Methylbutanoic acid is used as a food additive for butter, cream, cheese flavor deployment .
    • Method of Application : It’s added to these food products in controlled amounts to enhance their flavor .
    • Results or Outcomes : The addition of 2-Methylbutanoic acid can significantly enhance the flavor of these food products .
  • Scientific Field: Pharmaceutical Industry

    • Application : 2-Methylbutanoic acid is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff .
    • Method of Application : It’s used in the synthesis of various pharmaceutical compounds .
    • Results or Outcomes : The specific results or outcomes would depend on the particular pharmaceutical compound being synthesized .
  • Scientific Field: Entomology

    • Application : (S)- (+)-2-Methylbutyric acid may be used in the preparation of the stereoisomers of ®-lavandulyl (S)-2-methylbutanoate and ®-maconelliyl (S)-2-methylbutanoate, which are female sex pheromones found in pink hibiscus mealybug .
    • Method of Application : The specific methods of application would depend on the particular study or experiment being conducted .
    • Results or Outcomes : The specific results or outcomes would depend on the particular study or experiment being conducted .
  • Scientific Field: Perfumery

    • Application : 2-Methylbutanoic acid is used in the perfume industry. It occurs naturally in many fruits such as apples and apricots, as well as in the scent of the orchid Luisia curtisii .
    • Method of Application : It’s added to perfumes in controlled amounts to enhance their scent .
    • Results or Outcomes : The addition of 2-Methylbutanoic acid can significantly enhance the scent of these perfumes .
  • Scientific Field: Medicine

    • Application : 2-Methylbutanoic acid is a minor constituent of Angelica archangelica and the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with valeric acid and isovaleric acid . The dried root of this plant has been used medicinally since antiquity .
    • Method of Application : It’s used in the preparation of various medicinal compounds .
    • Results or Outcomes : The specific results or outcomes would depend on the particular medicinal compound being synthesized .
  • Scientific Field: Cosmetics

    • Application : 2-Methylbutanoic acid is used in the cosmetics industry. It’s added to various cosmetic products to enhance their scent .
    • Method of Application : It’s added to these cosmetic products in controlled amounts to enhance their scent .
    • Results or Outcomes : The addition of 2-Methylbutanoic acid can significantly enhance the scent of these cosmetic products .
  • Scientific Field: Chemical Industry

    • Application : 2-Methylbutanoic acid is used in the chemical industry as a building block for the synthesis of other compounds .
    • Method of Application : It’s used in various chemical reactions to produce other compounds .
    • Results or Outcomes : The specific results or outcomes would depend on the particular compound being synthesized .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
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InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
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Molecular Weight

102.13 g/mol
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Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
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Record name Ethylmethylacetic acid
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Record name 2-Methylbutyric acid
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Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Ethylmethylacetic acid
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Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
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Density

0.932-0.936
Record name 2-Methylbutyric acid
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Mechanism of Action

BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS.
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Product Name

2-Methylbutanoic acid

CAS RN

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
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Record name 2-Methylbutanoic acid
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Record name Butanoic acid, 2-methyl-
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Record name 2-METHYLBUTYRIC ACID
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Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,390
Citations
Y Zhang, MA Fraatz, F Birk, M Rigling, A Hammer… - Food chemistry, 2018 - Elsevier
… enantiomeric ratios of M2MB and 2-methylbutanoic acid. To test this hypothesis, (S)-2-methylbutanoic acid and (R)-2-methylbutanoic acid were supplemented as substrates and the …
Number of citations: 11 www.sciencedirect.com
DY Kwon, YJ Hong, SH Yoon - Journal of Agricultural and Food …, 2000 - ACS Publications
… )-2-methylbutanoic acid methyl ester, which is known as a major apple and strawberry flavor, was performed from racemic 2-methylbutanoic acid … (S)-2-methylbutanoic acid methyl ester. …
Number of citations: 37 pubs.acs.org
P Iden, B Middleton, BH Robinson, WG Sherwood… - Pediatric …, 1990 - nature.com
… synthesized [l-'4C]-2-methylbutanoic acid. With this procedure, we found an average of 82.4% of the theoretical sp act of our [l-14C]-2-methylbutanoic acid, yielding a final sp act of 46.1 …
Number of citations: 31 www.nature.com
RK Duke, M Chebib, DE Hibbs, KN Mewett… - Tetrahedron …, 2004 - Elsevier
… In the resolution of (±)-2-MeGABA 4, (−)-(R)-pantolactone was condensed with the (±)-4-phthalimido-2-methylbutanoic acid 8 to form a mixture of diastereoisomeric pantolactone esters …
Number of citations: 22 www.sciencedirect.com
C Cativiela, MD Diaz-de-Villegas, JA Galvez - Tetrahedron: Asymmetry, 1993 - Elsevier
… Abstract: A new strategy for the preparation of both enantiomers of 2-amino-2methylbutanoic acid (iva) based on diastereoselective aikyiation of (lS,2R,4R)-1 Odioyoiohexylsulfamoylisobornyl …
Number of citations: 22 www.sciencedirect.com
I Lee, F Zaera - Journal of the American Chemical Society, 2006 - ACS Publications
… of 2-methylbutanoic acid on Pt(111). At low temperatures 2-methylbutanoic acid adsorbs … adsorbed (S)-(+)-2-methylbutanoic acid appear to form chiral superstructures on the surface…
Number of citations: 55 pubs.acs.org
RE Pincock, JH Rolston - The Journal of Organic Chemistry, 1964 - ACS Publications
Alkylation of ethyl 2-methylbutyrate with excess n-butyl bromide and sodium hydride in diglyme gave rela-tively good yields (38%) of ethyl 2-methyl-2-ethylhexanoate. To investigate the …
Number of citations: 3 pubs.acs.org
J McConathy, L Martarello, EJ Malveaux… - Nuclear medicine and …, 2003 - Elsevier
Radiolabeled amino acids represent a promising class of tumor imaging agents, and the determination of the optimal characteristics of these tracers remains an area of active …
Number of citations: 35 www.sciencedirect.com
M Barbeni, G Allegrone, M Cisero… - Flavour and fragrance …, 1992 - Wiley Online Library
… The chiral differentiation of the enantiomers of 2-methylbutanoic acid, 2-methylpentanoic … The method applied to 2-methylbutanoic acid present in the aromatic fraction extracted from …
Number of citations: 4 onlinelibrary.wiley.com
JM Torres-Valencia, CM Cerda-Garcı́a-Rojas… - Tetrahedron …, 1998 - Elsevier
… )- or (2S,3S)-2,3-epoxy-2-methylbutanoic acid residues as part of their structures. Most of these … the four stereoisomers of 2,3-epoxy-2-methylbutanoic acid in high enantiomeric excess. …
Number of citations: 22 www.sciencedirect.com

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